molecular formula C15H14Cl2N6O B2984009 (E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one CAS No. 539805-73-7

(E)-6-(tert-butyl)-8-((2,4-dichlorobenzylidene)amino)-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7(8H)-one

Cat. No. B2984009
CAS RN: 539805-73-7
M. Wt: 365.22
InChI Key: NFIJTRLZUUBCNK-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a derivative of [1,2,4]triazolo[4,3-b][1,2,4]triazine, which is a type of heterocyclic compound. Heterocyclic compounds are organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen, as part of the ring .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The presence of the [1,2,4]triazolo[4,3-b][1,2,4]triazine core suggests that the compound may have interesting chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. For example, nitration of similar compounds has been achieved using nitric acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure. For example, similar compounds have been found to have good density and high decomposition temperature .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Derivatives of the compound have been synthesized through various chemical reactions, demonstrating the compound's versatility in synthetic chemistry (Mironovich & Kostina, 2012).

  • Structural Analysis : Studies have detailed the molecular structure of related compounds, providing insights into their chemical properties and potential applications (Hwang et al., 2006).

Biological and Pharmacological Potential

  • Antioxidant Properties : Some derivatives have shown antioxidant properties, suggesting potential for pharmacological uses (Novodvorskyi et al., 2020).

  • Antimicrobial Activities : Certain derivatives have exhibited antimicrobial properties, indicating their potential in developing new antimicrobial agents (Bektaş et al., 2007).

Advanced Applications

  • Larvicidal Activities : Some novel triazinone derivatives have shown effectiveness in mosquito larvicidal activity, opening avenues for pest control applications (Kumara et al., 2015).

  • Inhibition of CYP1A1 Activity : Novel fused 1,2,4-triazine derivatives have been explored for their inhibitory activities, potentially leading to new anticancer drugs (El Massry et al., 2012).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, some [1,2,4]triazolo[4,3-b][1,2,4]triazine derivatives have been investigated for their potential as kinase inhibitors .

properties

IUPAC Name

6-tert-butyl-8-[(E)-(2,4-dichlorophenyl)methylideneamino]-[1,2,4]triazolo[4,3-b][1,2,4]triazin-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N6O/c1-15(2,3)12-13(24)23(14-20-18-8-22(14)21-12)19-7-9-4-5-10(16)6-11(9)17/h4-8H,1-3H3/b19-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFIJTRLZUUBCNK-FBCYGCLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)N=CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=NN2C=NN=C2N(C1=O)/N=C/C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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